Diethylphosphinic acid

Overview

Description

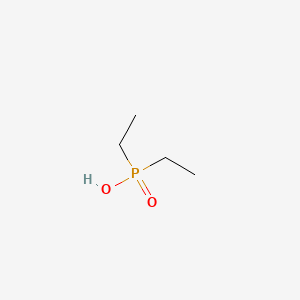

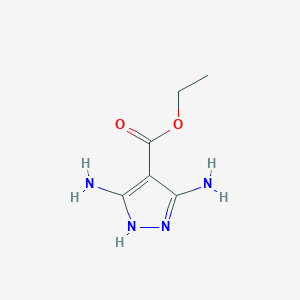

Diethylphosphinic acid (DEPA) is an organophosphorus compound with the chemical formula C4H11O2P . It contains a phosphorus atom bonded to two ethyl groups and a hydroxyl group. DEPA is a colorless liquid with a faint odor and is soluble in water and organic solvents. It is used in various applications, including flame retardants, catalysts, and chemical synthesis .

Synthesis Analysis

DEPA can be synthesized through several methods, including the hydrolysis of diethylphosphine oxide or the reaction of diethylphosphine with water. The latter method yields DEPA along with hydrogen gas. The synthesis process involves careful handling due to the reactivity of phosphorus compounds .

Molecular Structure Analysis

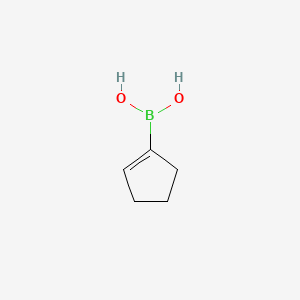

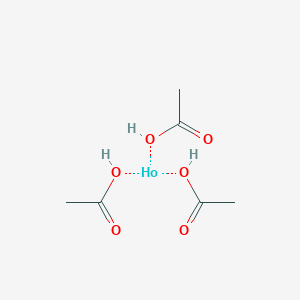

The molecular structure of DEPA consists of a central phosphorus atom (P) bonded to two ethyl groups (CH3CH2) and a hydroxyl group (OH). The P–C and P–O bonds are covalent, resulting in a tetrahedral geometry around the phosphorus atom. The presence of the hydroxyl group imparts acidic properties to DEPA .

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

Scientific Research Applications

Thermal Degradation and Flame Retardancy

Thermal Degradability and Flame Retardancy in Polymers

Studies have investigated the thermal degradation mechanisms of compounds like aluminium phosphinate in polymers. Diethylphosphinic acid plays a crucial role in enhancing flame retardancy in materials like poly(methyl methacrylate) (Orhan, Isitman, Hacaloglu, & Kaynak, 2011) and glass-fibre-reinforced poly(butylene terephthalate) (Braun & Schartel, 2008).

Enhancing Flame Retardancy of Polymers

Research has shown that this compound, when mixed with certain additives, can significantly improve the flame retardancy of materials like ultra-high molecular weight polyethylene (Lau & Atakan, 2020).

Green Chemistry

Regio- and Chemoselective Hydrophosphonylation

this compound derivatives have been used in green chemistry for regio- and chemoselective hydrophosphonylation of unsaturated systems (Martínez-Castro et al., 2010).

Green Variation of the Hirao Reaction

Utilization in environmentally friendly catalytic processes like the P–C coupling reaction under solvent-free conditions (Keglevich, Jablonkai, & Balázs, 2014).

Medicinal Chemistry

Enantioselective Synthesis in Drug Development

this compound derivatives are involved in the asymmetric synthesis of compounds that have potential applications in medicinal chemistry (Yao & Yuan, 2013).

Applications in Disease Treatment

A review highlighted the diverse biological activities of phosphinic acid derivatives, indicating their potential in developing new medicinal agents for various diseases (Abdou, O’Neill, Amigues, & Matziari, 2019).

Industrial Applications

Corrosion Inhibitors

Diethylphosphinate derivatives have been studied for their effectiveness as corrosion inhibitors, offering potential applications in industrial processes like steel pickling (Gupta et al., 2017).

Novel Synthesis Methods

Research has focused on innovative methods to synthesize compounds like sodium diethylphosphinate, which can have various industrial applications (Han et al., 2011).

Mechanism of Action

As a flame retardant, DEPA functions by promoting char formation during combustion. It decomposes at elevated temperatures, releasing phosphorus-containing radicals that react with the material’s surface, creating a protective layer. This layer inhibits further combustion and heat transfer, thus reducing the flammability of the material .

Safety and Hazards

Properties

IUPAC Name |

diethylphosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O2P/c1-3-7(5,6)4-2/h3-4H2,1-2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLIMPGQZDZPSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400487 | |

| Record name | diethylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

813-76-3 | |

| Record name | diethylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl)methyl acetate](/img/structure/B1630719.png)

![N-(8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B1630726.png)

![Sulfosuccinimidyl 3-[[2-(Biotinamido)ethyl] dithio]propionate Sodium Salt](/img/structure/B1630743.png)

![Tert-butyl N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B1630744.png)

![4,4'-[Hexane-1,6-diylbis(oxy)]bisbenzonitrile](/img/structure/B1630751.png)

![[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine](/img/structure/B1630758.png)